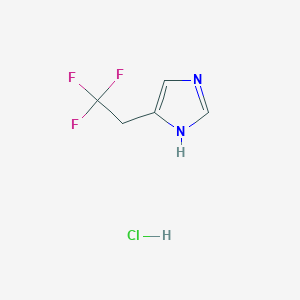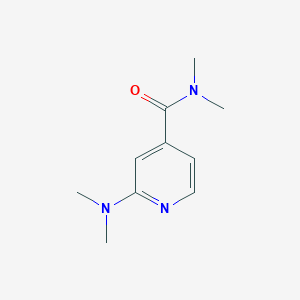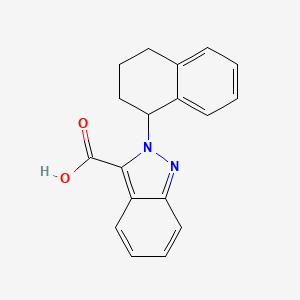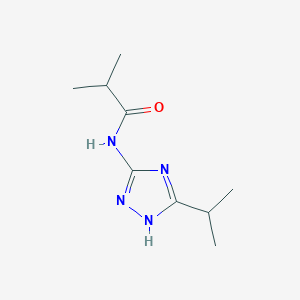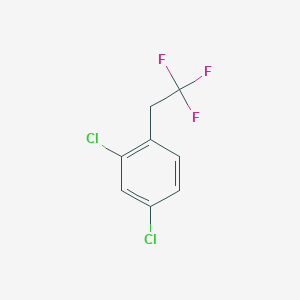
1-(1,1-Difluoropropyl)-4-fluorobenzene
Übersicht
Beschreibung
1-(1,1-Difluoropropyl)-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds due to the presence of a benzene ring. This compound is characterized by the substitution of a difluoropropyl group and a fluorine atom on the benzene ring. The molecular formula of this compound is C9H10F2, and it has a molecular weight of 156.17 g/mol.
Vorbereitungsmethoden
The synthesis of 1-(1,1-Difluoropropyl)-4-fluorobenzene can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzene with 1,1-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). The product is then purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Analyse Chemischer Reaktionen
1-(1,1-Difluoropropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring or the terminal carbon of the difluoropropyl group can be susceptible to nucleophilic substitution reactions.
Addition Reactions: Although less likely due to the aromatic stability, the double bonds in the benzene ring might participate in addition reactions under specific conditions.
Aromatic Coupling Reactions: Depending on the presence of specific catalysts, the molecule could potentially participate in aromatic coupling reactions to form larger aromatic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield products where the fluorine atoms are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Difluoropropyl)-4-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties.
Industry: The compound’s unique properties make it valuable in the development of materials with specific characteristics, such as increased stability or reactivity.
Wirkmechanismus
The mechanism by which 1-(1,1-Difluoropropyl)-4-fluorobenzene exerts its effects is primarily related to its fluorine substituents. Fluorine atoms are highly electronegative, which can influence the electronic distribution within the molecule. This can affect the molecule’s reactivity, solubility, and interaction with other molecules .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or other non-covalent interactions. The presence of fluorine can enhance these interactions, potentially leading to increased biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Difluoropropyl)-4-fluorobenzene can be compared with other similar compounds, such as:
1-(1,1-Difluoropropyl)benzene: This compound lacks the additional fluorine atom on the benzene ring, which can result in different reactivity and properties.
1-(1,1-Difluoropropyl)-3,5-difluorobenzene: This compound has two additional fluorine atoms on the benzene ring, which can further influence its chemical and physical properties.
Trifluoromethyl-substituted benzenes: These compounds have a trifluoromethyl group instead of a difluoropropyl group, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and properties compared to other fluorinated aromatic compounds .
Eigenschaften
IUPAC Name |
1-(1,1-difluoropropyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-2-9(11,12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDUSBNGAGTALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


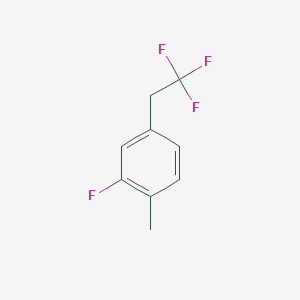
![(1-[Trifluoromethyl]cyclopentyl)benzene](/img/structure/B1390600.png)
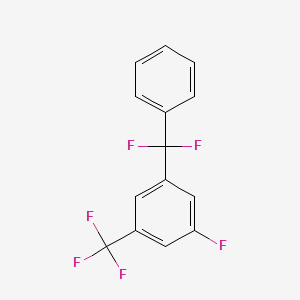
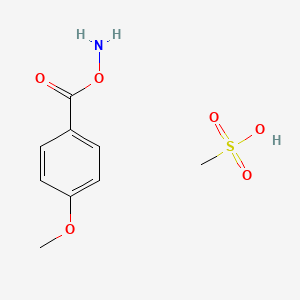
![2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1390605.png)

